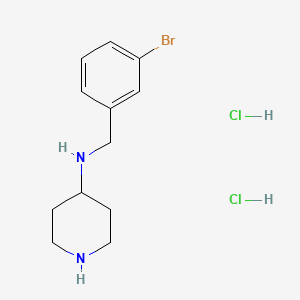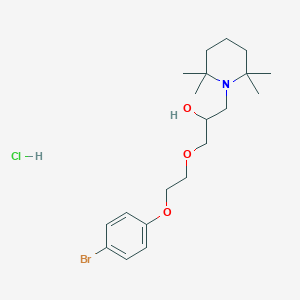
N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride is a chemical compound with the molecular formula C12H19BrCl2N2 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 19 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, and 2 nitrogen atoms .Scientific Research Applications
Synthesis and Drug Discovery
Anti-tubercular Agents : The 2,4-diaminoquinazoline class, including variants of N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride, has shown promise as an inhibitor of Mycobacterium tuberculosis. This class offers a potential pathway for new tuberculosis drug discoveries (Odingo et al., 2014).
Synthesis of 1,5-Methano-3-Benzazocines : this compound is involved in the synthesis of complex structures like 1,5-methano-3-benzazocines, showcasing its utility in advancing organic synthesis methodologies (Satyanarayana & Maier, 2008).
Mono- and Dispirocyclotriphosphazenes : This compound has been used in the synthesis of mono- and dispirocyclotriphosphazenes with potential biological activity, indicating its role in the development of new chemotherapeutic agents (Kuzey et al., 2020).
Synthesis of Piperidines : It plays a role in the synthesis and conformational analysis of piperidine analogs, contributing to the development of various bioactive molecules (Kim et al., 2007).
Structural and Mechanistic Studies
Crystallography : The compound is used in crystallographic studies, aiding in understanding the molecular structure and interactions of complex organic molecules (Kumar et al., 2020).
Electrochemistry : It is involved in the study of electrochemistry of complex compounds, providing insights into redox properties and ligand interactions (Meghdadi et al., 2008).
Molecular Docking and SAR Studies : This compound is pivotal in molecular docking and structure-activity relationship (SAR) studies, aiding in the development of novel inhibitors for various biological targets (Kolhatkar et al., 2003).
Biological Activity and Drug Development
Cholinesterase and Monoamine Oxidase Inhibition : Variants of this compound have been evaluated as dual inhibitors for cholinesterase and monoamine oxidase, highlighting its significance in the development of treatments for neurological disorders (Bautista-Aguilera et al., 2014).
Antimicrobial Activity : The compound has been incorporated in the synthesis of new aminobenzylated Mannich bases, which have been studied for their antimicrobial properties (Nimavat et al., 2004).
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;;/h1-3,8,12,14-15H,4-7,9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRAPEXKAYULMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CC(=CC=C2)Br.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-1-azaspiro[4.4]nonan-3-amine](/img/structure/B2378179.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2378181.png)
![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2378184.png)

![2-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]propanamide](/img/structure/B2378187.png)

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2378192.png)

![Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2378194.png)
![N-[4-({[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)phenyl]-2-furamide](/img/structure/B2378195.png)

